[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups at positions 1 and 3, and connected through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be separated and further reacted to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and substituted pyrazole compounds, depending on the type of reaction and reagents used.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, leading to inhibition of the parasite’s growth . The exact molecular pathways and targets may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3,5-dimethyl-1H-pyrazole
- 1-methyl-3,5-dimethyl-1H-pyrazole
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected through a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-9-5-12(17(4)14-9)7-13-6-11-8-16(3)15-10(11)2/h5,8,13H,6-7H2,1-4H3 |
InChI Key |
SWKPHIPBTNEPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CN(N=C2C)C)C |
Origin of Product |
United States |
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